molecular formula C23H27N3O3S2 B6480494 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683766-39-4

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B6480494
CAS No.: 683766-39-4
M. Wt: 457.6 g/mol
InChI Key: JBIADQFHKGYEMK-UHFFFAOYSA-N
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Description

This compound features a cyclohepta[b]thiophen core substituted with a cyano group at position 3 and a benzamide moiety at position 2. The benzamide is further modified with a 4-[(3-methylpiperidin-1-yl)sulfonyl] group, which introduces both sulfonamide and piperidine functionalities.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-16-6-5-13-26(15-16)31(28,29)18-11-9-17(10-12-18)22(27)25-23-20(14-24)19-7-3-2-4-8-21(19)30-23/h9-12,16H,2-8,13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIADQFHKGYEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its cyclohepta[b]thiophen core and 3-methylpiperidinyl sulfonyl substituent. Below is a comparison with structurally related analogs:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Cyclohepta[b]thiophen 4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide Not explicitly given* ~450 (estimated) Combines sulfonamide’s polarity with piperidine’s basicity for balanced solubility and binding .
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(trifluoromethyl)benzamide (BG01046) Cyclohepta[b]thiophen 3-(Trifluoromethyl)benzamide C18H15F3N2OS 364.38 Trifluoromethyl group enhances lipophilicity and metabolic stability .
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide Cyclopenta[b]thiophen 4-Bromo, 3-(piperidin-1-ylsulfonyl)benzamide C19H20BrN3O3S2 498.47 Bromine increases molecular weight; cyclopenta core reduces ring strain .
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-[(2-methoxyphenyl)sulfamoyl]-2-methylbenzamide Cyclohepta[b]thiophen 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzamide C25H25N3O4S2 495.62 Sulfamoyl-methoxyphenyl group may enhance hydrogen bonding but reduce solubility .
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) Cyclopenta[b]thiophen Morpholinylphenyl enamide C23H21N3O2S 403.49 Morpholine improves solubility; enamide linker may enhance conformational rigidity .

* Estimated based on analogs in and .

Key Research Findings

Substituent Effects :

  • Sulfonamide vs. Sulfamoyl : The target’s sulfonamide group (SO2 linked to piperidine) offers stronger electron-withdrawing effects than the sulfamoyl group (SO2NH) in , influencing electronic interactions with targets .
  • Piperidine vs. Morpholine : The 3-methylpiperidine in the target compound introduces a basic nitrogen, which may enhance membrane permeability compared to morpholine’s oxygen-based polarity in 30a .

Synthetic Challenges : Introducing the sulfonyl group requires careful control to avoid side reactions, as seen in the moderate yields of related compounds .

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